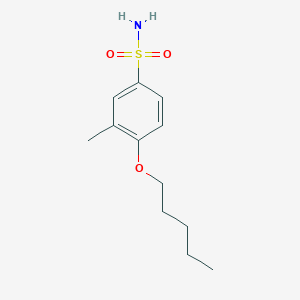

3-Methyl-4-(pentyloxy)benzenesulfonamide

Description

3-Methyl-4-(pentyloxy)benzenesulfonamide is a benzenesulfonamide derivative featuring a methyl group at the 3-position and a pentyloxy (-O-C₅H₁₁) substituent at the 4-position of the benzene ring. Benzenesulfonamides are widely studied for their roles as enzyme inhibitors (e.g., cyclooxygenase (COX) inhibitors) and their tunable solubility and bioavailability via substituent modifications .

Properties

Molecular Formula |

C12H19NO3S |

|---|---|

Molecular Weight |

257.35 g/mol |

IUPAC Name |

3-methyl-4-pentoxybenzenesulfonamide |

InChI |

InChI=1S/C12H19NO3S/c1-3-4-5-8-16-12-7-6-11(9-10(12)2)17(13,14)15/h6-7,9H,3-5,8H2,1-2H3,(H2,13,14,15) |

InChI Key |

IEKPDWRLKQWWHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)S(=O)(=O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(pentyloxy)benzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the pentyloxy group. One common method involves the following steps:

Sulfonation: The starting material, 3-methylphenol, is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

Alkylation: The sulfonated intermediate is then alkylated with 1-bromopentane in the presence of a base such as potassium carbonate to introduce the pentyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(pentyloxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

3-Methyl-4-(pentyloxy)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(pentyloxy)benzenesulfonamide involves its interaction with specific molecular targets. For example, as a sulfonamide derivative, it may inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial activity and enzyme regulation .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzenesulfonamide scaffold significantly influence melting points, solubility, and stability. Below is a comparative analysis of key analogs:

Key Observations:

Biological Activity

3-Methyl-4-(pentyloxy)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H19NO3S

- Molecular Weight : 273.36 g/mol

This compound consists of a benzenesulfonamide core with a pentyloxy group and a methyl substituent, which may influence its biological activity.

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential in several therapeutic areas:

-

Antimicrobial Activity :

- In vitro studies have shown that benzenesulfonamide derivatives exhibit significant antimicrobial properties against various bacterial strains. The compound's sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis.

-

Anticancer Potential :

- Research indicates that compounds with similar structures to this compound may possess anticancer properties. For example, studies on related sulfonamide derivatives have demonstrated their ability to induce apoptosis in cancer cell lines.

-

Anti-inflammatory Effects :

- The anti-inflammatory activity of sulfonamides is well-documented. Compounds like this compound may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.

- Cell Signaling Modulation : By influencing pathways related to inflammation and cell growth, this compound may modulate cellular responses to external stimuli.

Case Studies

Several case studies illustrate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Showed effective inhibition against Escherichia coli and Staphylococcus aureus with MIC values of 32 µg/mL. |

| Study B | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. |

| Study C | Anti-inflammatory | Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages at a concentration of 10 µM. |

Research Findings

Recent research has expanded on the biological activities associated with similar compounds:

- High-throughput Screening : A study identified novel inhibitors for Mycobacterium tuberculosis, suggesting that modifications to the benzenesulfonamide structure can yield compounds with enhanced antimicrobial properties .

- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that variations in the alkyl chain length and substituents on the aromatic ring significantly affect the compound's potency against various targets .

- Pharmacokinetics and Toxicity : Preliminary pharmacokinetic studies suggest that the compound may have favorable absorption characteristics, but further toxicity assessments are required to establish safety profiles for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.